molecular formula C12H12O3 B8666791 Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene CAS No. 30600-22-7

Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene

Cat. No.: B8666791
CAS No.: 30600-22-7
M. Wt: 204.22 g/mol
InChI Key: OEHXBANTLQUTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2,5-dione; 5-methylidenebicyclo[2.2.1]hept-2-ene is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30600-22-7

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

furan-2,5-dione;5-methylidenebicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H10.C4H2O3/c1-6-4-7-2-3-8(6)5-7;5-3-1-2-4(6)7-3/h2-3,7-8H,1,4-5H2;1-2H

InChI Key

OEHXBANTLQUTJS-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2CC1C=C2.C1=CC(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This synthesis example is directed to the synthesis of polymer (1b) (illustrated below as chemical formulas 14 or 15), a γ-hydroxy carboxylic acid structure. 21.2 g of 5-ethylenebicyclo[2.2.1]hept-2-ene, 19.6 g of maleic anhydride, 2.56 g of 2,2′-azobisisobutyronitrile, and 240 g of tetrahydrofuran were placed in a 500-ml, three-necked flask equipped with a thermometer, a condenser pipe, and a nitrogen inlet pipe, and the mixture was heated under reflux at 70C while introducing nitrogen for 8 hr to conduct polymerization. After the completion of the polymerization, the reaction mixture was poured into 1000 ml of n-hexane to precipitate the resultant polymer, which was then dried to give 37.5 g of a 5-methylenebicyclo[2.2.1]hept-2-ene/maleic anhydride copolymer (1a) (yield 92%). The polymer was analyzed by various methods and was found to mainly have a structure represented by the following formula:
[Compound]
Name
polymer ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
γ-hydroxy carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-ethylenebicyclo[2.2.1]hept-2-ene
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
19.6 g
Type
reactant
Reaction Step Four
Quantity
240 g
Type
reactant
Reaction Step Five
[Compound]
Name
70C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.56 g
Type
catalyst
Reaction Step Seven
Quantity
1000 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

This synthesis example is directed to the synthesis of polymer (1b) (illustrated below as chemical formulas 14 or 15), a γ-hydroxy carboxylic acid structure. 21.2 g of 5-ethylenebicyclo[2.2.1]hept-2-ene, 19.6 g of maleic anhydride, 2.56 g of 2,2'-azobisisobutyronitrile, and 240 g of tetrahydrofuran were placed in a 500-ml, three-necked flask equipped with a thermometer, a condenser pipe, and a nitrogen inlet pipe, and the mixture was heated under reflux at 70° C. while introducing nitrogen for 8 hr to conduct polymerization. After the completion of the polymerization, the reaction mixture was poured into 1000 ml of n-hexane to precipitate the resultant polymer, which was then dried to give 37.5 g of a 5-methylenebicyclo[2.2.1]hept-2-ene/maleic anhydride copolymer (1a) (yield 92%). The polymer was analyzed by various methods and was found to mainly have a structure represented by the following formula:
[Compound]
Name
polymer ( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
γ-hydroxy carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-ethylenebicyclo[2.2.1]hept-2-ene
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
19.6 g
Type
reactant
Reaction Step Four
Quantity
240 g
Type
reactant
Reaction Step Five
Quantity
2.56 g
Type
catalyst
Reaction Step Six
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.